MYRISTYL CHLOROFORMATE

Description

The exact mass of the compound Tetradecyl chloroformate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164897. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

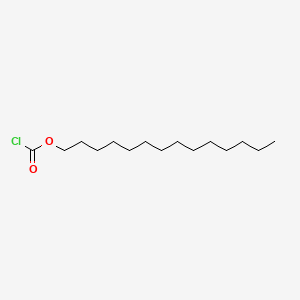

Structure

3D Structure

Properties

IUPAC Name |

tetradecyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15(16)17/h2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHBSKZGPQPRIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205239 | |

| Record name | Tetradecyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56677-60-2 | |

| Record name | Tetradecyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56677-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056677602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56677-60-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Myristyl Chloroformate: Properties, Reactivity, and Applications in Modern Research

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the chemical properties and research applications of Myristyl Chloroformate. We will delve into its core reactivity, provide actionable experimental protocols, and discuss its strategic use in organic synthesis and medicinal chemistry, moving beyond a simple datasheet to offer field-proven insights.

Introduction: Understanding this compound

This compound (also known as Tetradecyl Chloroformate) is a highly reactive organic compound belonging to the chloroformate ester family.[1][2] Structurally, it combines a long C14 alkyl chain (the myristyl group) with a reactive chloroformate functional group (-O(CO)Cl). This unique structure makes it a valuable reagent for introducing a long, lipophilic chain onto nucleophilic molecules.[3] Its reactivity is analogous to that of more common acyl chlorides, serving as an efficient agent for alkoxycarbonylation.[4]

The primary utility of this reagent lies in its ability to react with nucleophiles like amines and alcohols to form stable carbamates and carbonates, respectively.[2][3] This function is pivotal in several research domains, including the synthesis of prodrugs, the installation of lipophilic protecting groups, and the chemical derivatization of polar analytes for analytical purposes.[5][6]

Physicochemical and Safety Profile

A thorough understanding of a reagent's physical properties and hazards is the foundation of its effective and safe use in the laboratory.

Core Chemical Properties

The properties of this compound are summarized below. These values are critical for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 56677-60-2 | [1][7][8] |

| Molecular Formula | C₁₅H₂₉ClO₂ | [1][7] |

| Molecular Weight | 276.84 g/mol | [1][3] |

| Appearance | Colorless to yellowish liquid with a pungent odor | [9] |

| Boiling Point | 335.7 ± 11.0 °C (Predicted) | [1][10] |

| Melting Point | 4.0 °C | [9] |

| Density | ~0.940 g/cm³ at 20°C | [1][9] |

| Purity | Typically >95% | [3] |

Safety, Handling, and Storage

This compound is a reactive and hazardous chemical that demands careful handling.

-

Hazards: It is known to cause skin irritation and may cause an allergic skin reaction.[10][11] Like other chloroformates, it is corrosive and will react with moisture (including humidity in the air) to release hydrochloric acid (HCl). It is also very toxic to aquatic life with long-lasting effects.[11]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12][13] An eyewash station and safety shower must be readily accessible.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, often under refrigeration. It must be kept away from incompatible materials such as water, strong bases, amines, alcohols, and strong oxidizing agents.[13]

Core Reactivity and Mechanistic Principles

The synthetic utility of this compound is dictated by the high electrophilicity of its carbonyl carbon. This allows it to undergo nucleophilic acyl substitution with a wide range of nucleophiles.

The general reaction mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as the leaving group to yield the final product and HCl. A stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) is typically required to neutralize the HCl byproduct, which would otherwise form a salt with nucleophilic starting materials like amines, rendering them unreactive.[2][4]

References

- 1. This compound | 56677-60-2 [chemicalbook.com]

- 2. Chloroformate - Wikipedia [en.wikipedia.org]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. Protective Groups [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound CAS#: 56677-60-2 [m.chemicalbook.com]

- 9. BASF this compound datasheet [lookpolymers.com]

- 10. This compound | 56677-60-2 [amp.chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

A Senior Application Scientist's Guide to Myristyl Chloroformate Reactivity with Primary Amines

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Myristoylation

In the landscape of drug development and chemical biology, the covalent modification of molecules is a cornerstone of innovation. Among these modifications, N-myristoylation—the attachment of a myristoyl group (a saturated 14-carbon fatty acid) to the N-terminus of a primary amine—plays a pivotal role. This lipid modification is critical for mediating protein-membrane interactions, subcellular targeting, and signal transduction.[1] The synthesis of N-myristoylated peptides and small molecules is therefore of paramount interest for creating novel therapeutics, targeted drug delivery systems, and sophisticated molecular probes.[2][3][4]

Myristyl chloroformate serves as a highly efficient reagent for achieving this transformation. As a derivative of myristic acid, its chloroformate group provides a highly reactive electrophilic center, primed for reaction with nucleophilic primary amines.[5] This guide provides a comprehensive technical overview of this reaction, moving from core mechanistic principles to practical, field-proven protocols. We will explore the causality behind experimental choices, ensuring that each step is understood not merely as a procedure, but as a control measure for achieving a reliable and reproducible outcome.

The Core Reaction: A Nucleophilic Acyl Substitution Mechanism

The reaction between this compound and a primary amine is a classic example of nucleophilic acyl substitution. The high electrophilicity of the carbonyl carbon in the chloroformate functional group makes it an excellent target for nucleophilic attack by the lone pair of electrons on the primary amine's nitrogen atom.[6]

The reaction proceeds in a stepwise manner:

-

Nucleophilic Attack: The primary amine attacks the carbonyl carbon of the this compound. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable. It collapses, reforming the carbonyl double bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻).

-

Deprotonation: The resulting product is a protonated amide (an amidium ion). A base, typically a tertiary amine like triethylamine or pyridine added to the reaction mixture, abstracts the proton from the nitrogen to yield the final, neutral N-myristoyl amide and a hydrochloride salt byproduct.[6]

This final deprotonation step is critical; it neutralizes the strong acid (HCl) generated during the reaction, which could otherwise lead to unwanted side reactions or degradation of acid-sensitive substrates.[]

Caption: Nucleophilic acyl substitution mechanism.

Optimizing Reaction Conditions: A Multivariate Approach

The success of the N-myristoylation reaction hinges on the careful control of several experimental parameters. The high reactivity of chloroformates means that conditions must be chosen to favor the desired reaction with the amine over potential side reactions, such as hydrolysis.[8]

| Parameter | Recommended Condition | Rationale & Field Insights |

| Solvent | Anhydrous Aprotic Solvents (e.g., THF, Dichloromethane, Chloroform) | Causality: this compound readily reacts with water (hydrolysis) to form myristic acid and HCl. Using dry, aprotic solvents is non-negotiable to prevent this significant loss of reagent and contamination of the product. Tetrahydrofuran (THF) is often a preferred choice.[9][10] |

| Temperature | 0 °C to Room Temperature (approx. 25 °C) | Causality: The reaction is typically exothermic.[] Starting the reaction at 0 °C (ice bath) helps to control the initial rate of reaction, minimize side reactions, and ensure safe handling. The reaction can then be allowed to warm to room temperature to ensure completion.[11] |

| Base | Non-nucleophilic organic base (e.g., Triethylamine, Pyridine, DIPEA) | Causality: A base is required to neutralize the HCl byproduct.[6] A tertiary amine is ideal as it is basic but not nucleophilic enough to compete with the primary amine in reacting with the chloroformate. At least one equivalent of base is necessary, though a slight excess (1.1-1.2 eq) is often used to ensure the reaction medium remains non-acidic. |

| Atmosphere | Inert (Nitrogen or Argon) | Causality: While the primary concern is water, performing the reaction under an inert atmosphere provides the best practice for excluding atmospheric moisture, especially for reactions running for several hours or with particularly sensitive substrates.[8] |

| Addition Rate | Slow, dropwise addition of this compound | Causality: Adding the highly reactive chloroformate slowly to the solution of the amine and base maintains a low instantaneous concentration of the chloroformate. This helps control the exotherm and prevents localized high concentrations that could lead to side product formation.[9] |

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a general and robust procedure for the N-myristoylation of a primary amine. The inclusion of in-process checks ensures the integrity of the reaction.

Materials:

-

Primary Amine (1.0 equivalent)

-

This compound (1.05 - 1.1 equivalents)

-

Triethylamine (Et₃N) (1.1 equivalents)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Reaction vessel, magnetic stirrer, dropping funnel, inert gas supply (N₂ or Ar)

-

TLC plates (Silica gel 60 F₂₅₄)

-

Saturated aq. NaHCO₃ solution, 1M HCl solution, Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Preparation: Dry all glassware in an oven ( >100 °C) and allow to cool under a stream of inert gas.

-

Reactant Setup: In the reaction vessel, dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

-

Cooling: Place the vessel in an ice bath and stir the solution for 10-15 minutes to bring the temperature to 0 °C.

-

Chloroformate Addition: Dissolve this compound (1.05 eq) in a small volume of anhydrous DCM in the dropping funnel. Add the chloroformate solution dropwise to the stirred amine solution over 30-60 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent might be Hexane/Ethyl Acetate (e.g., 7:3 v/v). The reaction is complete when the starting amine spot is no longer visible. This is a critical self-validation step.

-

Work-up (Quenching & Extraction):

-

Once complete, dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess triethylamine), saturated aq. NaHCO₃ (to remove any remaining acidic species), and finally with brine.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude N-myristoyl amide.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization, if applicable.

Caption: A typical experimental workflow for N-myristoylation.

Side Reactions and Purification Strategies

A key aspect of expertise is anticipating and mitigating potential issues.

-

Primary Side Reaction - Hydrolysis: As mentioned, any moisture will lead to the hydrolysis of this compound. The resulting myristic acid can be challenging to separate from the desired amide product due to similar polarities. Mitigation: Strict adherence to anhydrous conditions is the only effective preventative measure.

-

Purification: The primary method for purifying the N-myristoyl amide is flash column chromatography . The nonpolar myristoyl chain means the product will generally have a lower polarity than the starting primary amine but may be similar to myristic acid. A gradient elution (e.g., starting with a low polarity eluent like hexane and gradually increasing the proportion of ethyl acetate) is often effective. After chromatography, fractions containing the pure product (as determined by TLC) are combined and concentrated to yield the final product.

Caption: General purification workflow for N-myristoyl amides.

Safety and Handling of this compound

Trustworthiness in science begins with safety. This compound, like other chloroformates and acyl halides, is a hazardous chemical that demands careful handling.[8][12][13]

-

Corrosive: It causes severe skin and eye burns.[8][12] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.

-

Moisture Sensitive: It reacts with moisture to release corrosive hydrochloric acid gas.[8] Handle only in a well-ventilated chemical fume hood and under an inert atmosphere.

-

First Aid: In case of skin contact, immediately wash with plenty of water.[12] For eye contact, rinse with pure water for at least 15 minutes and seek immediate medical attention.[8][12]

Always consult the most current Safety Data Sheet (SDS) for this compound before use.[12]

Conclusion

The reaction of this compound with primary amines is a powerful and efficient method for the synthesis of N-myristoylated compounds. Its success relies on a firm understanding of the underlying nucleophilic acyl substitution mechanism and meticulous control over reaction conditions to prevent unwanted hydrolysis. By following the validated protocols and safety precautions outlined in this guide, researchers can confidently and reliably perform this important chemical transformation, paving the way for new discoveries in drug development and molecular biology.

References

- 1. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Methods for Monitoring Protein Fatty Acylation | Springer Nature Experiments [experiments.springernature.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. US3264281A - Preparation of amides - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. CA2065191A1 - Process for the preparation of aromatic amines and the use of the amines so produced - Google Patents [patents.google.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

Myristyl Chloroformate mechanism of action as a derivatizing agent

An In-Depth Technical Guide to Myristyl Chloroformate: Mechanism of Action and Application as a Derivatizing Agent

Authored by: A Senior Application Scientist

Introduction: Enhancing Analytical Visibility with this compound

In the landscape of modern analytical chemistry, particularly within metabolomics and drug development, the reliable detection and quantification of polar, low-volatility molecules remain a significant challenge for gas chromatography-mass spectrometry (GC-MS). These molecules, rich in functional groups like amines, carboxylic acids, and hydroxyls, exhibit poor chromatographic behavior, leading to tailing peaks and low sensitivity.[1] Chemical derivatization is a cornerstone technique employed to surmount these obstacles by converting polar analytes into more volatile and thermally stable derivatives.[2]

Among the various derivatizing agents, alkyl chloroformates have emerged as exceptionally versatile and efficient reagents.[3][4][5] They offer the distinct advantage of rapid, often instantaneous, reactions that can be performed in an aqueous environment, thereby streamlining sample preparation by obviating the need for complete sample desiccation—a common prerequisite for silylation methods.[5][6][7]

This guide focuses on a specific member of this class: This compound (C₁₅H₂₉ClO₂) .[8] While shorter-chain counterparts like methyl and ethyl chloroformate are widely documented, the long C14 alkyl chain of this compound imparts unique properties to its derivatives. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, explains the causal logic behind experimental protocols, and offers field-proven insights for its application by researchers, scientists, and drug development professionals.

Part 1: The Core Reaction Mechanism

This compound functions by reacting with active hydrogen atoms present in various functional groups. The fundamental reaction is a nucleophilic acyl substitution .[9] The highly electrophilic carbonyl carbon of the chloroformate is the primary target for nucleophilic attack by heteroatoms like nitrogen (in amines), oxygen (in alcohols, phenols, and carboxylic acids), or sulfur (in thiols).

The general mechanism proceeds as follows:

-

Nucleophilic Attack: A nucleophilic group on the analyte molecule attacks the carbonyl carbon of this compound.

-

Formation of a Tetrahedral Intermediate: A transient, unstable tetrahedral intermediate is formed.

-

Elimination of the Leaving Group: The intermediate collapses, leading to the reformation of the carbonyl double bond and the elimination of a chloride ion (Cl⁻), a stable leaving group.

-

Proton Abstraction: A base present in the reaction medium abstracts a proton from the nucleophile, neutralizing the resulting positive charge and driving the reaction to completion. The base also scavenges the hydrochloric acid (HCl) byproduct that forms.[9][10]

Diagram: General Mechanism of this compound Derivatization

Caption: Nucleophilic acyl substitution mechanism.

Reaction with Specific Functional Groups:

-

Primary and Secondary Amines: Amines react to form stable N-myristyloxycarbonyl carbamates. This is a highly efficient reaction and is central to the analysis of amino acids, biogenic amines, and pharmaceuticals like amphetamines.[8][10]

-

Carboxylic Acids: Carboxylic acids react to form mixed anhydrides, which are subsequently esterified by the alcohol solvent (e.g., methanol or ethanol) typically included in the reaction medium, yielding stable myristyl esters. This two-step, one-pot process effectively derivatizes both the amino and carboxyl groups of amino acids.[4][5]

-

Alcohols and Phenols: These hydroxyl-containing compounds react to form carbonate esters.[7][8][9] This is particularly useful for the analysis of sterols, phenolic acids, and catechols.

Part 2: The Influence of the Myristyl Moiety

The choice of the alkyl group in a chloroformate reagent is a critical experimental decision. While shorter chains (methyl, ethyl) are common, the C14 myristyl chain introduces specific advantages and considerations.

| Feature | Impact of Myristyl (C14) Group | Rationale and Causality |

| Molecular Weight | Significantly increases the molecular weight of the derivative. | This shifts the mass-to-charge ratio (m/z) of the derivative to a higher, often cleaner, region of the mass spectrum, away from low-mass matrix interference. |

| Lipophilicity | Drastically increases the lipophilicity (hydrophobicity) of the derivative. | This enhances the efficiency of liquid-liquid extraction into nonpolar organic solvents like chloroform or hexane, improving sample cleanup and concentration.[6][7] |

| Volatility | Moderately decreases volatility compared to methyl or ethyl derivatives. | While derivatization inherently increases volatility compared to the parent analyte, the long chain results in higher boiling points. This leads to longer retention times in GC, which can be highly advantageous for separating small, early-eluting analytes from the solvent front. |

| MS Fragmentation | Can introduce characteristic fragmentation patterns. | The long alkyl chain may undergo specific fragmentation pathways upon ionization, providing additional structural information for analyte identification. |

Part 3: A Self-Validating Experimental Protocol

Trustworthiness in an analytical method stems from a protocol that is robust, reproducible, and includes inherent checks. The following protocol for the derivatization of amino acids in an aqueous sample is designed as a self-validating system. The causality behind each step is explained to provide a framework for adaptation and troubleshooting.

Materials

-

Sample: Aqueous solution containing analytes (e.g., protein hydrolysate, serum extract).

-

Reagents:

-

This compound (≥95% purity)[8]

-

Methanol:Pyridine solution (4:1 v/v). Causality: Methanol serves as the esterifying agent for carboxylic acids. Pyridine acts as a base to catalyze the reaction and neutralize the HCl byproduct, preventing pH drop and potential analyte degradation.[7]

-

Chloroform (HPLC Grade). Causality: Used for efficient extraction of the lipophilic myristyl derivatives.

-

Sodium Bicarbonate (NaHCO₃), 5% aqueous solution. Causality: Used to quench the reaction and remove any remaining acidic components from the organic phase.

-

Step-by-Step Methodology

-

Sample Preparation:

-

Pipette 100 µL of the aqueous sample into a 2 mL glass vial with a PTFE-lined cap.

-

Add an internal standard if quantitative analysis is required.

-

Expert Insight: The reaction is robust enough to proceed in aqueous media, a key advantage over silylation. This minimizes sample handling and potential losses associated with drying steps.[5][6]

-

-

Initial Derivatization (Amino & Hydroxyl Groups):

-

Add 200 µL of the Methanol:Pyridine solution to the vial. Vortex for 10 seconds.

-

Add 20 µL of this compound. Cap the vial immediately and vortex vigorously for 30 seconds. An emulsion may form.

-

Causality: This is an exothermic reaction. Immediate and vigorous mixing ensures rapid and complete reaction with primary nucleophiles like amines. The reaction is nearly instantaneous.[5]

-

-

Esterification of Carboxylic Acids:

-

Allow the vial to stand for 1 minute.

-

Expert Insight: During this time, the mixed anhydrides formed from carboxylic acids react with the methanol in the solvent to form stable esters.

-

-

Extraction of Derivatives:

-

Add 400 µL of chloroform to the vial. Vortex for 20 seconds.

-

Centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Causality: The myristyl derivatives are now highly lipophilic and will partition into the lower chloroform layer, effectively separating them from salts, polar matrix components, and excess hydrophilic reagents.

-

-

Sample Cleanup and Analysis:

-

Carefully transfer the lower organic (chloroform) layer to a new vial. A glass syringe is recommended.

-

Add 200 µL of 5% NaHCO₃ solution, vortex for 20 seconds, and centrifuge again.

-

Causality: This "back-extraction" step washes the organic phase, removing residual pyridine, HCl, and unreacted chloroformate, ensuring a clean injection for the GC-MS.

-

Transfer the final chloroform layer to an autosampler vial for GC-MS analysis.

-

Diagram: Experimental Workflow for this compound Derivatization

Caption: Step-by-step derivatization and extraction workflow.

Part 4: Performance Characteristics and Data Presentation

While specific validation data for this compound is sparse in peer-reviewed literature, the performance characteristics can be reliably inferred from the extensive data available for ethyl and methyl chloroformate. The method demonstrates excellent linearity, sensitivity, and reproducibility.[6][11][12]

| Parameter | Typical Performance (Inferred from ECF/MCF Data) | Significance for Researchers |

| Linearity (R²) | > 0.990 | Ensures accurate quantification across a wide concentration range.[11][12] |

| Limit of Detection (LOD) | Low picogram (pg) to low nanomolar (nM) range | Allows for the analysis of trace-level analytes in complex biological matrices.[11][13] |

| Reproducibility (RSD%) | < 10% for intra- and inter-day precision | Demonstrates the robustness and reliability of the method for routine analysis.[6][11] |

| Recovery | Typically 70-120% | Indicates high efficiency in the extraction and derivatization process, ensuring minimal analyte loss.[6][11] |

Conclusion

This compound is a potent and versatile derivatizing agent that extends the capabilities of the well-established alkyl chloroformate chemistry. Its mechanism of action, rooted in nucleophilic acyl substitution, provides a rapid and robust method for converting polar analytes into derivatives suitable for GC-MS analysis. The key differentiator—the long C14 myristyl chain—offers strategic advantages in enhancing the lipophilicity and molecular weight of derivatives, which can be leveraged to improve extraction efficiency and chromatographic separation of small, polar molecules. The protocol described herein, grounded in established chemical principles, provides a reliable and self-validating framework for scientists to implement this powerful analytical strategy.

References

- 1. Blogs | Restek [discover.restek.com]

- 2. weber.hu [weber.hu]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. benchchem.com [benchchem.com]

- 10. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Myristyl Chloroformate in Modern Organic Synthesis

This guide provides an in-depth technical exploration of Myristyl Chloroformate, a versatile reagent whose utility in organic synthesis is centered on its ability to introduce the C14 myristyloxycarbonyl moiety. We will move beyond simple reaction lists to dissect the causality behind its application, offering field-proven insights for researchers, chemists, and professionals in drug development. The narrative is structured to provide not just protocols, but a foundational understanding of the reagent's reactivity, strategic applications, and safe handling.

Core Characteristics and Reactivity Profile

This compound (also known as Tetradecyl Chloroformate) is a reactive acyl chloride derivative of myristyl alcohol.[1][2][3][4] Its core utility stems from the highly electrophilic carbonyl carbon, which is readily attacked by nucleophiles, leading to the displacement of the chloride leaving group. This fundamental reactivity is the cornerstone of its applications in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 56677-60-2 | [2][5] |

| Molecular Formula | C₁₅H₂₉ClO₂ | [1][6] |

| Molecular Weight | 276.84 g/mol | [1][6] |

| Appearance | Colorless to yellowish liquid | [1] |

| Odor | Pungent | [1] |

| Density | ~0.94 g/cm³ | [1] |

| Boiling Point | 335.7 ± 11.0 °C (Predicted) | [2] |

| Melting Point | 4.0 °C | [1] |

The presence of the long C14 alkyl (myristyl) chain is the defining feature of this reagent. It imparts significant lipophilicity to any molecule it is attached to, a property that can be strategically exploited to modify solubility, enhance membrane permeability, or facilitate self-assembly in aqueous environments.

Safety and Handling: A Critical Directive

Chloroformates as a class are hazardous, and this compound is no exception. It is corrosive and moisture-sensitive, reacting with water to release hydrochloric acid.[7]

-

Handling: Always handle in a well-ventilated chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[4][9]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture, strong bases, amines, and alcohols.[8]

-

In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][9]

Primary Application: Synthesis of Carbamates

The most prominent application of this compound is the synthesis of N-myristyloxycarbonyl carbamates from primary and secondary amines. Carbamates are crucial functional groups in pharmaceuticals and agrochemicals and are widely used as protecting groups for amines.[10][11]

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. The subsequent collapse of the tetrahedral intermediate expels the chloride ion, and a proton is removed from the nitrogen (typically by a non-nucleophilic base) to yield the stable carbamate product and a hydrochloride salt.[7]

References

- 1. BASF this compound datasheet [lookpolymers.com]

- 2. This compound | 56677-60-2 [amp.chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 56677-60-2 [amp.chemicalbook.com]

- 5. products.basf.com [products.basf.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Chloroformate - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Protective Groups [organic-chemistry.org]

- 11. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Myristyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Myristyl Chloroformate (C15H29ClO2) is a valuable reagent in organic synthesis, prized for its ability to introduce the myristoyl group into molecules, a crucial step in the development of various pharmaceuticals and other complex organic compounds.[1] However, its utility is matched by its reactivity and potential hazards. This guide provides a comprehensive framework for the safe handling and use of this compound in a laboratory setting, grounded in scientific principles and established safety protocols.

Understanding the Hazard Profile of this compound

A thorough understanding of the inherent risks associated with a chemical is the foundation of safe laboratory practice. This compound presents a multi-faceted hazard profile that demands careful consideration.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C15H29ClO2[2] |

| Molecular Weight | 276.84 g/mol [1] |

| Appearance | Colorless to yellowish liquid[3] |

| Odor | Pungent[3] |

| Boiling Point | 335.7 ± 11.0 °C[4] |

| Density | 0.938 g/cm³ at 20°C[4][5] |

| Flash Point | 113 °C[5][6] |

| Vapor Pressure | 0.007 Pa at 20°C[7] |

Health Hazards

This compound is classified with the following health hazards:

-

Skin Irritation (Category 2): Direct contact can lead to skin irritation.[2]

-

Skin Sensitization (Sub-category 1B): May elicit an allergic skin reaction upon repeated exposure.[2]

-

Aquatic Toxicity (Chronic 1): Poses a significant and long-lasting threat to aquatic ecosystems.[2]

Reactivity Hazards

The primary reactivity hazards stem from its nature as a chloroformate:

-

Reaction with Water: Chloroformates readily react with water, including atmospheric moisture, to produce corrosive hydrochloric acid (HCl) gas.[8] This reaction is a critical consideration for both storage and handling.

-

Reaction with Nucleophiles: It is highly reactive towards nucleophiles such as amines, with which it forms carbamates, and alcohols, resulting in the formation of esters.[1][9]

-

Incompatible Materials: It should be kept away from strong oxidizing agents, bases, amines, and alcohols to prevent vigorous and potentially hazardous reactions.[10]

Establishing a Safe Work Environment: Engineering Controls and PPE

A multi-layered approach to safety, combining engineering controls and appropriate personal protective equipment (PPE), is essential when working with this compound.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound must be conducted within a properly functioning chemical fume hood.[10][11] This is the primary engineering control to prevent the inhalation of its vapors and any liberated HCl gas.

-

Emergency Equipment: A safety shower and eyewash station must be immediately accessible in the work area.[11][12]

Personal Protective Equipment (PPE)

The selection of PPE should be informed by a task-specific risk assessment.[13] The following provides a general guideline:

| PPE Category | Equipment | Rationale and Specifications |

| Eye and Face Protection | Safety goggles with side-shields or a face shield | Provides crucial protection against splashes that could cause severe eye irritation or permanent damage.[2] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Essential for preventing skin contact, which can lead to irritation and sensitization.[2][13][14] |

| Body Protection | Laboratory coat or impervious clothing | Minimizes the risk of skin exposure to spills or splashes.[2][13] |

| Respiratory Protection | Not typically required when used in a fume hood. | If there is a potential for exposure outside of a fume hood, such as during a large spill, an approved respirator should be used.[15][16] |

Protocols for Handling, Storage, and Disposal

Adherence to strict protocols for handling, storage, and disposal is paramount to ensuring a safe laboratory environment.

Prudent Handling Practices

-

Strictly avoid all contact with the skin and eyes.[2]

-

Do not breathe in any dust, fumes, gases, mists, vapors, or sprays.[4]

-

Thoroughly wash hands with soap and water after handling.[2]

-

Employ non-sparking tools when opening or closing containers.[17]

-

Ensure that all containers and receiving equipment are properly grounded and bonded to mitigate the risk of static discharge.[10]

Storage Requirements

-

Store in a cool, dry, and well-ventilated area designated for corrosive and reactive chemicals.[16][18]

-

Keep containers tightly sealed to protect from moisture.[10][19]

-

Segregate from incompatible materials, including strong oxidizing agents, bases, amines, and alcohols.[10]

Emergency Response: Spills and First Aid

Preparedness is key to effectively managing unforeseen incidents.

Spill Response Protocol

The appropriate response to a spill is dictated by its scale.

For small, manageable spills:[20]

-

Notification: Alert all personnel in the immediate vicinity.

-

Ventilation: Ensure the spill is contained within a fume hood or that the area is well-ventilated.

-

PPE: Don the appropriate personal protective equipment.[21]

-

Containment: Cover the spill with a non-combustible, inert absorbent material such as sand or vermiculite.[20][22] Avoid using paper towels or other combustible materials.[20]

-

Collection: Carefully collect the absorbent material and place it in a clearly labeled, sealed container for hazardous waste.[20]

-

Decontamination: Clean the affected area with a detergent and water solution, followed by a thorough rinse and drying.[23]

-

Disposal: All contaminated materials must be disposed of as hazardous waste in accordance with institutional and local regulations.[21][22]

For large spills or any spill that is deemed beyond the capabilities of the laboratory personnel:[24]

-

Evacuate: Immediately evacuate the area.

-

Alert: Activate the nearest fire alarm if the situation warrants it.

-

Emergency Call: Contact the institution's emergency response team or local emergency services.

-

Inform: Be prepared to provide detailed information about the spilled substance to the emergency responders.

First Aid Measures

Immediate and appropriate first aid can significantly mitigate the consequences of exposure.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[2][25] Seek immediate medical attention.[2][25]

-

Skin Contact: Remove all contaminated clothing and shoes while immediately flushing the affected skin area with water for at least 15 minutes.[15][25] If irritation or a rash develops, seek immediate medical attention.[2]

-

Inhalation: Move the individual to fresh air and ensure they are in a position that is comfortable for breathing.[10][25] If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[2] Seek immediate medical attention.[10][25]

-

Ingestion: Do NOT induce vomiting.[10][26] Rinse the mouth thoroughly with water.[27] Never give anything by mouth to an individual who is unconscious.[15][27] Seek immediate medical attention.[10][26]

Waste Management

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.[2] Consult with your institution's environmental health and safety department for specific disposal guidelines to ensure compliance with all relevant regulations.[13]

Visualized Workflows

Experimental Workflow for Reactions Involving this compound

Caption: A generalized experimental workflow for utilizing this compound.

Decision Matrix for Spill Response

Caption: A decision-making flowchart for responding to a this compound spill.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. BASF this compound datasheet [lookpolymers.com]

- 4. This compound | 56677-60-2 [amp.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | 56677-60-2 [chemicalbook.com]

- 8. fiveable.me [fiveable.me]

- 9. Chloroformate - Wikipedia [en.wikipedia.org]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. soapmakers-store.com [soapmakers-store.com]

- 17. nj.gov [nj.gov]

- 18. cosmobiousa.com [cosmobiousa.com]

- 19. reddit.com [reddit.com]

- 20. jk-sci.com [jk-sci.com]

- 21. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]

- 22. ehs.gatech.edu [ehs.gatech.edu]

- 23. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 24. chemkleancorp.com [chemkleancorp.com]

- 25. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 26. tcichemicals.com [tcichemicals.com]

- 27. cdhfinechemical.com [cdhfinechemical.com]

Navigating the Solubility of Myristyl Chloroformate: A Technical Guide for Researchers

An in-depth exploration of the solubility characteristics and solvent interactions of Myristyl Chloroformate, providing drug development professionals, researchers, and scientists with the foundational knowledge and practical methodologies for its effective application.

Introduction: Understanding this compound

This compound (C₁₅H₂₉ClO₂), also known as tetradecyl chloroformate, is a reactive chemical intermediate with a significant role in organic synthesis.[1][2] Its molecular structure is characterized by a long C14 alkyl chain (myristyl group) and a highly reactive chloroformate functional group. This dual nature dictates its physical properties and chemical behavior, particularly its solubility in various organic solvents. This guide provides a comprehensive overview of the theoretical and practical aspects of this compound solubility, with a focus on enabling its effective use in research and development.

Physicochemical Properties

A foundational understanding of this compound's physical and chemical properties is essential for predicting its solubility and handling it safely.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₉ClO₂ | [1] |

| Molecular Weight | 276.84 g/mol | [1] |

| Appearance | Colorless to yellowish liquid | [2] |

| Density | Approximately 0.938 - 0.951 g/cm³ at 20°C | [3] |

| Boiling Point | ~335.7 °C at 760 mmHg | [4] |

| Melting Point | 4.0 °C | [2][5] |

Theoretical Principles of Solubility

The solubility of this compound is governed by the interplay between its long, nonpolar alkyl chain and its polar, reactive chloroformate group.

-

The "Like Dissolves Like" Principle : The substantial myristyl group, a 14-carbon chain, imparts a significant nonpolar character to the molecule. Consequently, this compound is expected to be more soluble in nonpolar or weakly polar aprotic solvents that can effectively solvate the long alkyl chain through van der Waals interactions.

-

Influence of the Chloroformate Group : The chloroformate group (-OCOCl) introduces polarity to the molecule. However, its contribution to overall polarity is counterbalanced by the large nonpolar tail. More importantly, this group is highly electrophilic and susceptible to nucleophilic attack, which is a critical factor in its interaction with protic solvents.

Critical Consideration: Reactivity with Protic Solvents

A key aspect of working with this compound is its reactivity with protic solvents, particularly alcohols. This is not a simple dissolution but a chemical transformation.

This compound readily reacts with alcohols (R'-OH) to form stable carbonate esters and hydrogen chloride.[1] Similarly, it will react with other protic solvents like primary and secondary amines. This reactivity makes most protic solvents unsuitable for dissolving this compound if the intention is to recover the original compound.

Qualitative Solubility in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Toluene | Aprotic, Nonpolar | Soluble | Often used as a solvent in the synthesis of chloroformates, indicating its inertness and ability to dissolve the compound.[6] |

| Hexane | Aprotic, Nonpolar | Soluble | The nonpolar nature of hexane is well-suited to solvate the long alkyl chain of this compound.[7] |

| Diethyl Ether | Aprotic, Weakly Polar | Soluble | A common solvent for nonpolar to moderately polar organic compounds. |

| Dichloromethane (DCM) | Aprotic, Polar | Soluble | A versatile solvent capable of dissolving a wide range of organic compounds. Used in the synthesis of other chloroformates.[8] |

| Chloroform | Aprotic, Polar | Soluble | Similar to DCM, it is a good solvent for many organic molecules.[9] |

| Acetone | Aprotic, Polar | Likely Soluble | Its polarity may allow for good interaction with the chloroformate group, while still being able to solvate the alkyl chain to some extent. |

| Ethyl Acetate | Aprotic, Polar | Likely Soluble | A moderately polar solvent that is often a good choice for compounds with both polar and nonpolar characteristics. |

| Tetrahydrofuran (THF) | Aprotic, Polar | Likely Soluble | A good solvent for a wide range of organic compounds, though care must be taken to ensure it is anhydrous to prevent any potential reaction. |

| Methanol | Protic, Polar | Reactive | Will react to form methyl myristyl carbonate.[1] |

| Ethanol | Protic, Polar | Reactive | Will react to form ethyl myristyl carbonate.[1] |

| Water | Protic, Polar | Insoluble and Reactive | The long nonpolar chain makes it immiscible with water, and the chloroformate group will hydrolyze. |

Experimental Protocol for Quantitative Solubility Determination

Given the absence of extensive published solubility data, an empirical determination is often necessary. The following protocol provides a robust method for determining the solubility of this compound in a chosen aprotic solvent.

I. Materials and Equipment

-

This compound (of known purity)

-

Anhydrous aprotic solvent of choice

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with airtight caps (e.g., screw-cap vials with PTFE-lined septa)

-

Temperature-controlled shaker or incubator

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

Volumetric flasks and pipettes

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for concentration analysis

II. Experimental Workflow Diagram

Caption: Workflow for determining the quantitative solubility of this compound.

III. Step-by-Step Methodology

-

Preparation of the Saturated Solution: a. Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed. b. Record the exact weight of the this compound added. c. Using a calibrated pipette, add a precise volume of the chosen anhydrous aprotic solvent to the vial. d. Tightly seal the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). b. Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is fully saturated. The presence of undissolved this compound should be visible.

-

Sampling and Analysis: a. Remove the vial from the shaker and allow the undissolved solid to settle. b. Carefully withdraw a known volume of the clear supernatant using a syringe. c. Immediately pass the withdrawn supernatant through a 0.2 µm PTFE syringe filter into a clean, pre-weighed vial to remove any suspended microparticles. d. Accurately dilute the filtered sample with the same solvent to a concentration suitable for the analytical method. e. Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

Calculation of Solubility: a. Calculate the concentration in the original saturated solution by accounting for the dilution factor. b. Express the solubility in desired units, such as g/100 mL or mol/L.

Safety and Handling Precautions

This compound is a reactive and potentially hazardous chemical. Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Moisture Sensitivity: this compound is sensitive to moisture. Handle under anhydrous conditions and store in a tightly sealed container in a cool, dry place.

-

Incompatible Materials: Avoid contact with water, alcohols, amines, strong bases, and strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The solubility of this compound is a critical parameter for its effective use in organic synthesis and drug development. While quantitative data is sparse, a strong understanding of its chemical nature allows for the prediction of its solubility behavior. It is highly likely to be soluble in a range of aprotic organic solvents, particularly those with low polarity. Crucially, its reactivity with protic solvents must be taken into account to avoid unintended chemical transformations. The experimental protocol provided in this guide offers a reliable method for researchers to determine the precise solubility of this compound in their specific solvent systems, ensuring both the success of their experimental work and the safety of their laboratory personnel.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. BASF this compound datasheet [lookpolymers.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. lookchem.com [lookchem.com]

- 5. lookpolymers.com [lookpolymers.com]

- 6. CN113861027A - Method for continuous flow synthesis of chloroformate compound - Google Patents [patents.google.com]

- 7. US2496091A - Method for the preparation of phenyl chloroformate - Google Patents [patents.google.com]

- 8. GB2108961A - Preparation of chloromethyl chloroformate from formaldehyde and phosgene - Google Patents [patents.google.com]

- 9. MYRISTYL PALMITATE CAS#: 4536-26-9 [m.chemicalbook.com]

An In-depth Technical Guide to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole: Synthesis, Properties, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, a key intermediate in the synthesis of the phosphodiesterase III (PDE3) inhibitor, Cilostazol. This document elucidates the compound's physicochemical properties, detailed synthetic protocols, and its critical role in pharmaceutical manufacturing. Furthermore, it addresses the potential, though not extensively studied, biological activities of this tetrazole derivative. This guide is intended to serve as a valuable resource for scientists and professionals engaged in medicinal chemistry, process development, and pharmaceutical research.

Introduction and Clarification of CAS Number

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, with the Chemical Abstracts Service (CAS) number 73963-42-5 , is a heterocyclic organic compound of significant interest in the pharmaceutical industry.[1][2] It serves as a crucial building block in the multi-step synthesis of Cilostazol, a medication used to treat the symptoms of intermittent claudication in peripheral vascular disease.[1]

It is imperative to address a point of potential confusion regarding the CAS number. The initially queried CAS number, 56677-60-2, corresponds to Myristyl Chloroformate , a distinct chemical entity. This compound is primarily used in the production of organic peroxides and as a reactant in various organic syntheses, such as the formation of amides and esters.[3][4][5] This guide will focus exclusively on the properties and applications of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5) due to its direct relevance to drug development.

Physicochemical Properties

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a white to off-white crystalline solid under standard conditions.[1] Its molecular structure consists of a tetrazole ring substituted with a cyclohexyl group at the N1 position and a 4-chlorobutyl group at the C5 position. This specific arrangement of functional groups is pivotal to its reactivity in the synthesis of Cilostazol.

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 73963-42-5 | [1][2] |

| Molecular Formula | C₁₁H₁₉ClN₄ | [1][2] |

| Molecular Weight | 242.75 g/mol | [1][2][6] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 49-52 °C | [1] |

| Solubility | Soluble in organic solvents like ethanol and chloroform; limited solubility in water. | [1] |

| pKa (Predicted) | 1.23 ± 0.10 | [1] |

| SMILES | C1CCC(CC1)N1C(=NN=N1)CCCCCl | [6] |

| InChI | InChI=1S/C11H19ClN4/c12-9-5-4-8-11-13-14-15-16(11)10-6-2-1-3-7-10/h10H,1-9H2 | [6] |

Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole

The synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a multi-step process that typically starts from more readily available precursors. One common synthetic route involves the reaction of N-cyclohexyl-5-chloropentanamide with a chlorinating agent, followed by cyclization with an azide source to form the tetrazole ring.[1]

Synthetic Workflow Diagram

Caption: Synthetic pathway for 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, based on literature procedures.[7][8]

Materials:

-

N-(5-chloropentanoyl)cyclohexylamine

-

Phosphorus pentachloride (PCl₅)

-

Toluene

-

Trimethylsilyl azide (TMSN₃)

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve N-(5-chloropentanoyl)cyclohexylamine (12.8 g) in toluene (120 g) at room temperature.

-

To this solution, add phosphorus pentachloride (15.9 g) portion-wise while maintaining the temperature at 20 °C.

-

Stir the reaction mixture for approximately 3 hours at room temperature.

-

Add trimethylsilyl azide (9.8 g) to the mixture.

-

Continue stirring the reaction mixture at room temperature for about 16 hours.

-

Upon completion of the reaction, quench by adding water (50 g).

-

Separate the organic phase from the aqueous phase.

-

Wash the organic phase with water (40 g).

-

Remove the toluene by evaporation under vacuum at a temperature of approximately 45-50 °C.

-

The resulting product is 1-cyclohexyl-5-(4-chlorobutyl)tetrazole (approximately 13.3 g, with a molar yield of around 93%).[7]

Application in the Synthesis of Cilostazol

The primary and most significant application of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is as a key intermediate in the synthesis of Cilostazol.[1][9] The synthesis involves a nucleophilic substitution reaction where the chlorobutyl group of the tetrazole intermediate reacts with the hydroxyl group of 6-hydroxy-3,4-dihydroquinolin-2-one.

Cilostazol Synthesis Workflow Diagram

Caption: Final step in the synthesis of Cilostazol.

Detailed Experimental Protocol for Cilostazol Synthesis

The following protocol is a representative example of the final step in Cilostazol synthesis.[10][11]

Materials:

-

1-cyclohexyl-5-(4-chlorobutyl)-1,2,3,4-tetrazole

-

6-Hydroxy-3,4-dihydroquinolinone

-

Potassium carbonate (K₂CO₃)

-

Sodium hydroxide (NaOH)

-

Sodium sulfite (Na₂SO₃)

-

Ethanol

-

Water

Procedure:

-

In a 5000L reactor, add 1-cyclohexyl-5-(4-chlorobutyl)-1,2,3,4-tetrazole (296 g, 1.22 mol), 6-Hydroxy-3,4-dihydroquinolinone (180 g, 1.1 mol), potassium carbonate (385 g, 2.79 mol), sodium hydroxide (36 g, 0.9 mol), and sodium sulfite (9 g, 0.071 mol).[10]

-

Add 66.7% ethanol (1600 g) to the reactor.

-

Heat the mixture to reflux and maintain for 8 hours.

-

After the reaction is complete, add water (600 g) and continue to stir at reflux for 40 minutes.

-

Allow the layers to separate and remove the aqueous phase.

-

Cool the organic phase to 5 °C to induce crystallization.

-

Filter the solid product and wash with a portion of ethanol.

-

Dry the product under reduced pressure at 85 °C to obtain Cilostazol as a white solid (377 g, 92.5% yield, purity 99.8%).[10]

Potential Biological Activities

While the primary role of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is that of a synthetic intermediate, the tetrazole moiety is a well-known pharmacophore present in numerous biologically active compounds. Tetrazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[12][13][14][15][16][17]

-

Antimicrobial Activity: Some studies on other tetrazole derivatives have shown inhibitory activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans.[12] The mechanism often involves the inhibition of essential microbial enzymes.[14]

-

Anticancer Properties: Preliminary research on certain tetrazole compounds suggests they may induce apoptosis in cancer cell lines, making them candidates for further investigation in oncology.[12][17]

It is crucial to note that these are general properties of the tetrazole class of compounds, and specific, in-depth biological studies on 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole are not widely published. Its main relevance in a pharmaceutical context remains as an impurity and a precursor to Cilostazol.[18]

Conclusion

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5) is a compound of high importance in the field of pharmaceutical synthesis. Its well-defined physicochemical properties and reactivity make it an indispensable intermediate for the production of Cilostazol. This guide has provided a detailed overview of its synthesis, its application in drug manufacturing, and a brief insight into the potential biological activities associated with its structural class. For researchers and professionals in drug development, a thorough understanding of this intermediate is essential for process optimization, impurity profiling, and the efficient production of this important therapeutic agent.

References

- 1. nbinno.com [nbinno.com]

- 2. prepchem.com [prepchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. products.basf.com [products.basf.com]

- 5. This compound | 56677-60-2 | Benchchem [benchchem.com]

- 6. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole synthesis - chemicalbook [chemicalbook.com]

- 8. CN100462360C - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method - Google Patents [patents.google.com]

- 9. CN111233777A - Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole - Google Patents [patents.google.com]

- 10. Cilostazol synthesis - chemicalbook [chemicalbook.com]

- 11. CN101434598B - Preparation of cilostazol - Google Patents [patents.google.com]

- 12. 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole | 73963-42-5 | Benchchem [benchchem.com]

- 13. isfcppharmaspire.com [isfcppharmaspire.com]

- 14. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design, Synthesis, Biological Evaluation, and In Silico Studies of Tetrazole Derivatives as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole | 73963-42-5 [chemicalbook.com]

A Senior Application Scientist's Guide to Myristyl Chloroformate Derivatization of Polar Compounds

Introduction: Overcoming the Analytical Challenge of Polar Molecules

In the fields of metabolomics, clinical diagnostics, and drug development, the accurate quantification of small polar molecules is paramount. Analytes such as amino acids, neurotransmitters, organic acids, and phenols are central to understanding biological systems, but their inherent physicochemical properties—high polarity, low volatility, and poor thermal stability—present significant hurdles for mainstay analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

Derivatization is the cornerstone strategy to overcome these challenges. By chemically modifying polar functional groups (e.g., -NH2, -OH, -COOH, -SH), we can transform a problematic analyte into a derivative that is volatile, thermally stable, and amenable to GC separation and subsequent mass spectrometric analysis.[1][3] Among the various derivatizing agents, alkyl chloroformates have emerged as exceptionally effective reagents due to their high reactivity and, notably, their ability to react rapidly in aqueous media.[4][5][6] This guide focuses on a powerful member of this class: Myristyl Chloroformate (MCF) .

The 14-carbon alkyl chain of this compound imparts a significant hydrophobic character to the resulting derivative. This modification drastically reduces the polarity of the original analyte, improving its partitioning into organic solvents and enhancing its chromatographic performance on nonpolar GC columns. This comprehensive guide provides the foundational chemistry, detailed protocols, and expert insights required to successfully implement MCF derivatization in your laboratory.

The Chemistry of this compound Derivatization

This compound (C₁₄H₂₉OCOCl) is a highly reactive acyl chloride. The core of its utility lies in the nucleophilic acyl substitution reaction, where a nucleophilic functional group on the analyte molecule attacks the electrophilic carbonyl carbon of the chloroformate. This reaction is robust and proceeds rapidly with a variety of polar functional groups.[7]

Reaction with Primary and Secondary Amines

The reaction of MCF with primary or secondary amines yields stable N-myristyloxycarbonyl carbamates. This is a crucial reaction for the analysis of amino acids and biogenic amines.[3][7] The reaction proceeds via nucleophilic attack by the amine nitrogen on the chloroformate's carbonyl carbon, followed by the elimination of a chloride ion.[7]

Reaction with Alcohols and Phenols

Alcohols and phenols react with MCF to form carbonate esters.[3][7] This is particularly useful for the analysis of catechols, sterols, and hydroxy acids. The mechanism is analogous to that of amines, with the hydroxyl oxygen acting as the nucleophile.[7]

The Critical Role of the Reaction Environment

Chloroformate derivatizations are typically performed in a biphasic system (aqueous/organic) under alkaline conditions.[4][6] Each component plays a vital role:

-

Alkaline pH: A base, such as sodium hydroxide or sodium bicarbonate, is essential to deprotonate the functional groups of the analyte, increasing their nucleophilicity. The base also serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[3][7]

-

Pyridine: Pyridine acts as a catalyst in these reactions.[4][6][8] It reacts with the chloroformate to form a highly reactive pyridinium intermediate, which is more susceptible to nucleophilic attack by the analyte than the chloroformate itself.

-

Solvent System: The reaction is often initiated in an aqueous medium containing a water-miscible organic solvent like ethanol or methanol to ensure all reactants are solubilized.[4][5] The resulting nonpolar derivatives are then extracted into an immiscible organic solvent, such as chloroform or hexane, for GC-MS analysis.[6][9]

The ability to perform this reaction directly in an aqueous sample is a significant advantage over methods like silylation, which require a completely anhydrous environment and often involve lengthy sample drying steps.[4][5]

Visualizing the Core Reaction Mechanism

The following diagram illustrates the general workflow for the derivatization and extraction of a polar analyte using this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Investigation of derivatizing agents for polar solutes in supercritical fluid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. Chloroformate - Wikipedia [en.wikipedia.org]

- 4. iris.uniroma1.it [iris.uniroma1.it]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-Chloroethyl chloroformate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Myristyl Chloroformate derivatization protocol for GC-MS analysis

Topic: Myristyl Chloroformate Derivatization Protocol for GC-MS Analysis

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Analyte Volatility and Chromatographic Performance with this compound

In the field of gas chromatography-mass spectrometry (GC-MS), the analysis of polar, non-volatile compounds presents a significant challenge. Molecules containing active hydrogen atoms, such as amines, phenols, carboxylic acids, and alcohols, exhibit poor peak shape and low volatility, hindering their separation and detection. Derivatization is a chemical modification technique employed to convert these problematic analytes into more volatile and thermally stable derivatives, thereby improving their chromatographic behavior.

Alkyl chloroformates have emerged as highly effective derivatization reagents, prized for their rapid and efficient reaction in aqueous media, which simplifies sample preparation. While shorter-chain reagents like methyl and ethyl chloroformate are widely used, this compound (C₁₅H₂₉ClO₂) offers unique advantages for specific applications. The introduction of a long C14 alkyl chain (myristyl group) significantly increases the lipophilicity and molecular weight of the analyte. This modification is particularly advantageous for:

-

Improving chromatographic retention of small, highly polar molecules on nonpolar GC columns.

-

Shifting analyte peaks away from the solvent front and low-molecular-weight matrix interferences.

-

Generating characteristic mass spectra with high-mass fragment ions, which can enhance selectivity and aid in structural elucidation.

This guide provides a comprehensive, in-depth protocol for the derivatization of polar analytes using this compound for subsequent GC-MS analysis. It explains the underlying chemical principles, offers a detailed step-by-step methodology, and provides expert guidance on method optimization and troubleshooting.

The Chemistry of Derivatization: Mechanism of Action

This compound is a reactive acyl chloride that readily reacts with nucleophilic functional groups containing active hydrogens, such as primary and secondary amines, phenols, and alcohols. The reaction proceeds via a nucleophilic acyl substitution. In a basic environment, typically facilitated by a catalyst like pyridine, the analyte's nucleophilic group attacks the electrophilic carbonyl carbon of the this compound. This results in the displacement of the chlorine atom and the formation of a stable, nonpolar derivative—a myristyl carbamate from an amine, or a myristyl carbonate ester from an alcohol or phenol. For carboxylic acids, the reaction forms a mixed anhydride intermediate, which can then react with an alcohol (if present in the reaction medium) to form the corresponding ester.

The overall transformation can be summarized as follows:

-

Amines (R-NH₂) → Myristyl Carbamates (R-NH-C(O)O-C₁₄H₂₉)

-

Alcohols/Phenols (R-OH) → Myristyl Carbonates (R-O-C(O)O-C₁₄H₂₉)

This conversion effectively "masks" the polar functional groups, drastically reducing hydrogen bonding, which in turn increases the analyte's volatility and amenability to GC analysis.

Experimental Protocol: this compound Derivatization

This protocol has been adapted from established methods for shorter-chain alkyl chloroformates and optimized to account for the properties of the myristyl group.

Materials and Reagents

-

This compound (C₁₅H₂₉ClO₂): Purity ≥ 95%. Handle with care in a fume hood, as chloroformates are corrosive and moisture-sensitive.

-

Pyridine (C₅H₅N): Anhydrous, as a catalyst and acid scavenger.

-

Sample: Dissolved in an appropriate aqueous buffer or organic solvent.

-

Extraction Solvent: Hexane or Chloroform (GC grade).

-

Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH): For pH adjustment.

-

Anhydrous Sodium Sulfate (Na₂SO₄): For drying the organic extract.

-

Reaction Vials: 2 mL glass vials with PTFE-lined caps.

-

Vortex Mixer & Centrifuge.

Step-by-Step Derivatization Procedure

-

Sample Preparation:

-

Pipette 100 µL of the aqueous sample (or a solution of the analyte in a suitable solvent) into a 2 mL reaction vial.

-

If the sample is in a non-aqueous solvent, evaporate it to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of a water/ethanol mixture (e.g., 1:1 v/v). The presence of water is a key advantage of this method.

-

-

Catalyst and Reagent Addition:

-

Add 50 µL of pyridine to the sample vial. Pyridine acts as a catalyst and neutralizes the HCl byproduct generated during the reaction.

-

Add 20 µL of this compound. The reagent is typically used in molar excess to drive the reaction to completion.

-

Rationale: The use of pyridine in an aqueous/alcoholic medium creates a basic environment that facilitates the deprotonation of the analyte's functional groups, enhancing their nucleophilicity for attack on the chloroformate.

-

3

Application Notes and Protocols for Amino Acid Derivatization with Myristoyl Chloroformate

A Step-by-Step Guide for Researchers in Drug Development and Life Sciences

Introduction: Unlocking New Analytical Avenues with Long-Chain Acyl Derivatization

In the landscape of metabolomics, proteomics, and pharmaceutical research, the precise quantification of amino acids is paramount. These fundamental building blocks of life offer profound insights into cellular metabolism, disease pathology, and the efficacy of therapeutic interventions. However, the inherent polarity and low volatility of amino acids pose significant challenges for their direct analysis by modern analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).